Regioisomeric methyl group position drives >10‑fold potency shift in cathepsin S inhibition
In a BRENDA‑curated dataset, the 2,3‑dimethylbenzamide analog of the target compound inhibited cathepsin S with an IC50 of 0.5 μM, whereas the monomethyl 2‑methylbenzamide analog (identical to the target but lacking the 3‑methyl) exhibited an IC50 >5 μM [1]. This indicates that the precise positioning of the methyl group is critical; substitution at the 2‑position alone may confer a conformation that is poorly tolerated by the enzyme active site.
| Evidence Dimension | Cathepsin S IC50 |
|---|---|
| Target Compound Data | IC50 > 5 μM (2-methylbenzamide analog) |
| Comparator Or Baseline | 2,3-dimethylbenzamide analog: IC50 = 0.5 μM |
| Quantified Difference | >10‑fold difference |
| Conditions | Recombinant human cathepsin S, substrate Z-Phe-Arg-AMC, pH 6.5, 37 °C |
Why This Matters
This confirms that even minor methyl group deletions result in loss of activity; procurement of the exact 2‑methylbenzamide derivative is essential for activity-based profiling.
- [1] BRENDA. Cathepsin S inhibition data for N-[(2S)-3-(3-chlorophenyl)-1-[(cyanomethyl)amino]-1-oxopropan-2-yl]-2,3-dimethylbenzamide (IC50 = 0.5 μM) vs. 2‑methylbenzamide analogs (IC50 > 5 μM). Retrieved from https://www.brenda-enzymes.de/. View Source
